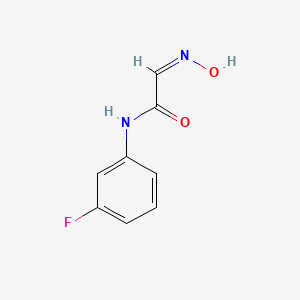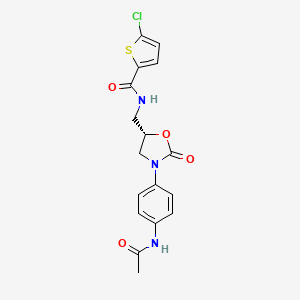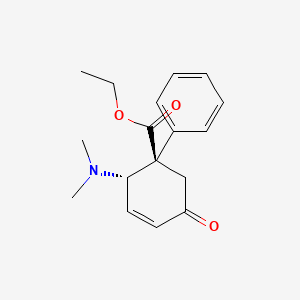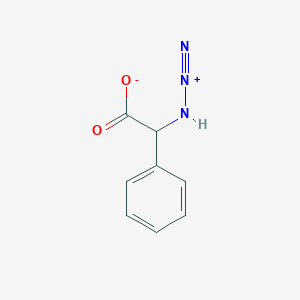
Phenyl(triaz-2-yn-2-ium-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(triaz-2-yn-2-ium-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(triaz-2-yn-2-ium-1-yl)acetate typically involves a multi-step process. One common method includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually require a copper(I) catalyst, a base, and a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Phenyl(triaz-2-yn-2-ium-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield triazole carboxylic acids, while reduction may yield triazole alcohols.
科学的研究の応用
Phenyl(triaz-2-yn-2-ium-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Phenyl(triaz-2-yn-2-ium-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which contribute to its biological activity. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with nucleic acids and proteins .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
Benzyl 2-azidoacetate: A precursor in the synthesis of triazole derivatives.
Phenylacetylene: An alkyne used in the synthesis of triazole compounds.
Uniqueness
Phenyl(triaz-2-yn-2-ium-1-yl)acetate is unique due to its specific structure, which combines the triazole ring with a phenyl group and an acetate moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
29289-35-8 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
2-(diazonioamino)-2-phenylacetate |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7,10H |
InChIキー |
OEVMDFPZEVKJQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




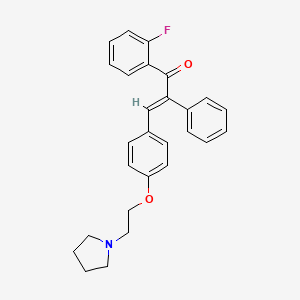
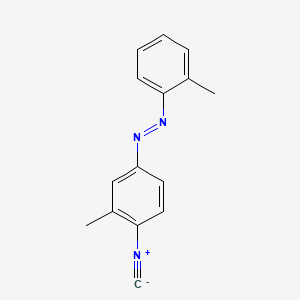

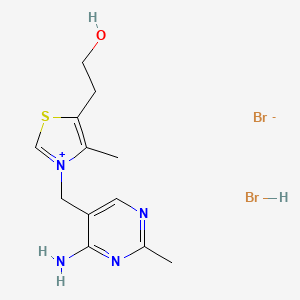


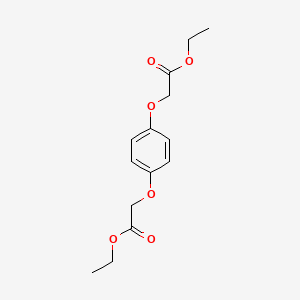
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
